

Protocol for Radiolabeling GSK931145 with Carbon-11: Application Notes for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK931145

Cat. No.: B15619026

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK931145 is a potent and selective inhibitor of the Glycine Transporter Type 1 (GlyT-1). As a positron emission tomography (PET) radioligand labeled with Carbon-11, [^{11}C]**GSK931145** allows for the in vivo visualization and quantification of GlyT-1 in the brain.^{[1][2]} This technology is a valuable tool in neuroscience research and drug development, particularly for therapies targeting neuropsychiatric disorders such as schizophrenia, where GlyT-1 is a person of interest.^{[1][3]} The underlying principle involves the inhibition of GlyT-1 by **GSK931145**, which leads to an increase in synaptic glycine levels. This, in turn, enhances the activity of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and cognitive function. This document provides a detailed protocol for the radiolabeling of **GSK931145** with Carbon-11, based on established methodologies.

Signaling Pathway of GSK931145

GSK931145 acts as an inhibitor of the Glycine Transporter Type 1 (GlyT-1). GlyT-1 is primarily responsible for the reuptake of glycine from the synaptic cleft, particularly at glutamatergic synapses. By inhibiting GlyT-1, **GSK931145** increases the extracellular concentration of glycine. Glycine is a mandatory co-agonist for the NMDA receptor. Therefore, elevated glycine levels lead to enhanced NMDA receptor activation, which is implicated in improving cognitive symptoms associated with schizophrenia.

Caption: Mechanism of action of [11C]**GSK931145** at a glutamatergic synapse.

Experimental Protocols

The radiolabeling of **GSK931145** with Carbon-11 is achieved through the N-methylation of its corresponding desmethyl precursor. The following protocol is a representative procedure based on published methods for similar Carbon-11 labeling reactions.

Production of [11C]Methyl Iodide

[11C]Carbon dioxide is produced via the $^{14}\text{N}(\text{p},\alpha)^{11}\text{C}$ nuclear reaction in a cyclotron. The [11C]CO₂ is then converted to [11C]methyl iodide ([11C]CH₃I) using a gas-phase method.

Radiolabeling of **GSK931145**

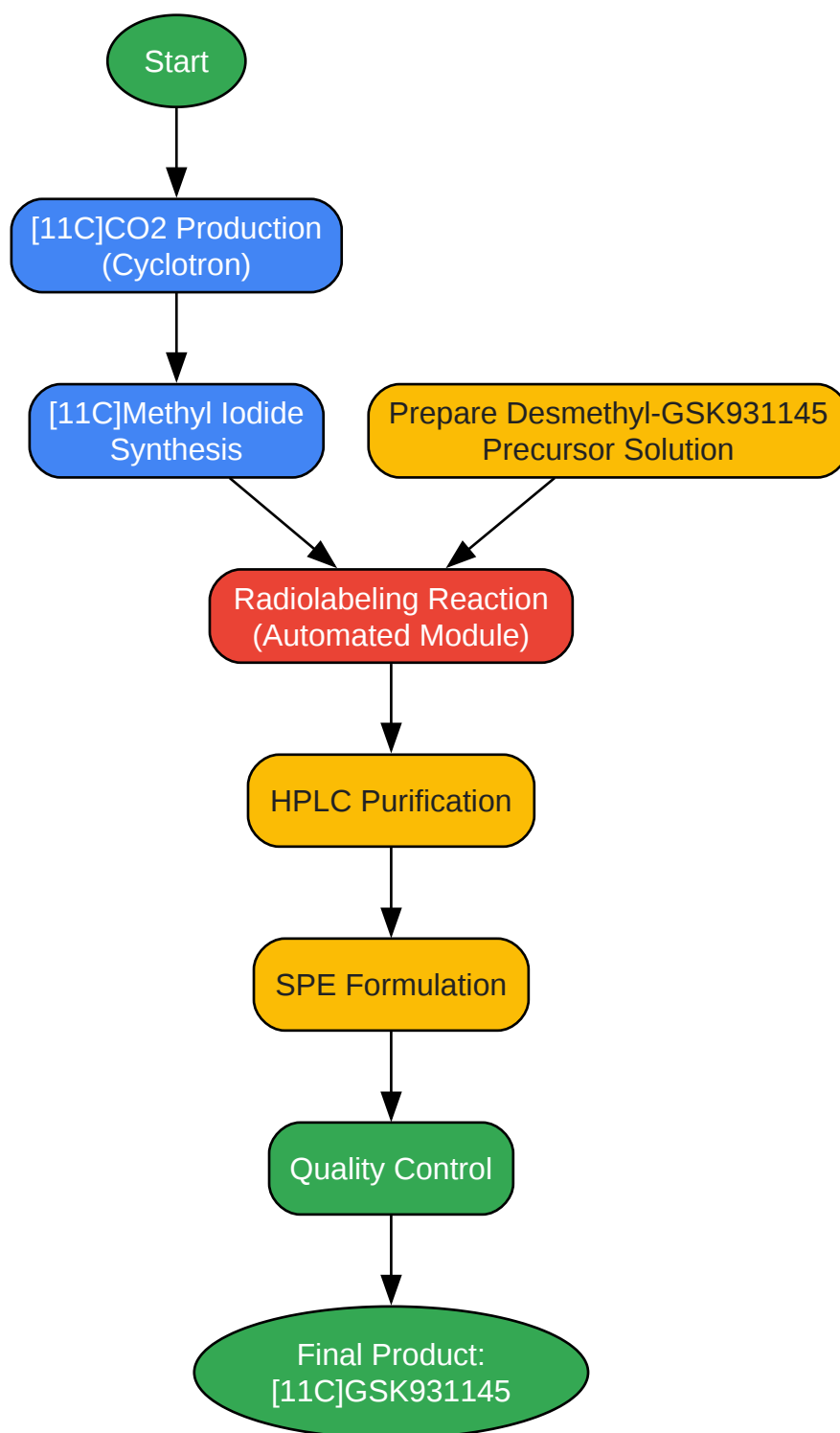
The synthesis of [11C]**GSK931145** is performed using an automated radiochemistry synthesis module.

Materials:

- Desmethyl-**GSK931145** (precursor)
- [11C]Methyl iodide ([11C]CH₃I) or [11C]Methyl triflate ([11C]CH₃OTf)
- Anhydrous Dimethylformamide (DMF)
- Base (e.g., Sodium hydroxide, Potassium carbonate)
- HPLC purification system
- Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
- Sterile filter (0.22 μm)
- Saline for injection

Procedure:

- **Precursor Preparation:** Dissolve the desmethyl-**GSK931145** precursor in a suitable volume of anhydrous DMF.
- **Radiolabeling Reaction:** Transfer the precursor solution to the reaction vessel of the automated synthesis module. Add the base to the solution. The gaseous $[11\text{C}]\text{CH}_3\text{I}$ is then passed through the precursor solution at an elevated temperature. The reaction is allowed to proceed for a set time to allow for the N-methylation to occur.
- **Purification:** The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC). The fraction corresponding to $[11\text{C}]\text{GSK931145}$ is collected.
- **Formulation:** The collected HPLC fraction is diluted with water and passed through a C18 SPE cartridge to trap the product. The cartridge is then washed with water to remove any residual HPLC solvents. The final product is eluted from the cartridge with ethanol and formulated in sterile saline for injection.
- **Sterilization:** The final product solution is passed through a 0.22 μm sterile filter into a sterile vial.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the radiolabeling of **GSK931145** with Carbon-11.

Quality Control

The final product must undergo rigorous quality control to ensure its suitability for in vivo studies.

Parameters to be tested:

- Radiochemical Purity: Determined by analytical HPLC. The purity should be >99%.[\[2\]](#)
- Specific Activity: Measured by analytical HPLC by relating the radioactivity to the mass of the compound. Reported values are typically greater than 39 GBq/μmol.[\[2\]](#)
- Residual Solvents: Analyzed by gas chromatography to ensure levels are below acceptable limits.
- pH: Should be within a physiologically acceptable range (typically 4.5-7.5).
- Sterility and Endotoxins: Tested to ensure the product is sterile and free of bacterial endotoxins.

Data Presentation

The following tables summarize the key quantitative data associated with the radiolabeling of **GSK931145** with Carbon-11.

Parameter	Value	Reference
Radiochemical Purity	>99%	[2]
Specific Activity	>39 GBq/μmol	[2]
Radiochemical Yield	Not Reported	[2]

Table 1: Radiochemical Data for **[11C]GSK931145**

Parameter	Value	Reference
pIC50 for GlyT-1	8.4	[2]
pIC50 for GlyT-2	4.6	[2]
pKi in rat cortex	8.97	[2]
LogD	2.53	[2]

Table 2: In Vitro Pharmacological Data for **GSK931145**

Conclusion

The radiolabeling of **GSK931145** with Carbon-11 provides a valuable tool for the in vivo investigation of the Glycine Transporter Type 1. The protocol described, while requiring specialized equipment and expertise in radiochemistry, can be reliably implemented to produce high-purity [^{11}C]**GSK931145** for preclinical and clinical research. Adherence to rigorous quality control measures is essential to ensure the safety and accuracy of the resulting PET imaging data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ^{11}C -Labeled GSK931145 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Translational characterization of [^{11}C]GSK931145, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and evaluation of [^{11}C]GSK931145 as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Protocol for Radiolabeling GSK931145 with Carbon-11: Application Notes for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15619026#protocol-for-radiolabeling-gsk931145-with-carbon-11>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com